Cas no 1780560-91-9 (2-ethyl-3-methyl-2H-indazol-5-amine)

2-Ethyl-3-methyl-2H-indazol-5-amine is a substituted indazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features an amine group at the 5-position, enhancing reactivity for further functionalization, while the ethyl and methyl substituents at the 2- and 3-positions contribute to steric and electronic modulation. This compound is valued for its versatility as an intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its well-defined molecular framework ensures consistent performance in coupling reactions and other synthetic transformations. High purity and stability under standard conditions make it suitable for rigorous research applications.
2-ethyl-3-methyl-2H-indazol-5-amine structure
1780560-91-9 structure
商品名:2-ethyl-3-methyl-2H-indazol-5-amine
CAS番号:1780560-91-9
MF:C10H13N3
メガワット:175.230321645737
CID:5617057
PubChem ID:84717632

2-ethyl-3-methyl-2H-indazol-5-amine 化学的及び物理的性質

名前と識別子

    • 2-ethyl-3-methyl-2H-indazol-5-amine
    • 1780560-91-9
    • EN300-28659006
    • インチ: 1S/C10H13N3/c1-3-13-7(2)9-6-8(11)4-5-10(9)12-13/h4-6H,3,11H2,1-2H3
    • InChIKey: QQDNNMYEJWJUHG-UHFFFAOYSA-N
    • ほほえんだ: N1(CC)C(C)=C2C=C(C=CC2=N1)N

計算された属性

  • せいみつぶんしりょう: 175.110947427g/mol
  • どういたいしつりょう: 175.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 43.8Ų

2-ethyl-3-methyl-2H-indazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28659006-1g
2-ethyl-3-methyl-2H-indazol-5-amine
1780560-91-9
1g
$1229.0 2023-09-06
Enamine
EN300-28659006-0.5g
2-ethyl-3-methyl-2H-indazol-5-amine
1780560-91-9
0.5g
$1180.0 2023-09-06
Enamine
EN300-28659006-5g
2-ethyl-3-methyl-2H-indazol-5-amine
1780560-91-9
5g
$3562.0 2023-09-06
Enamine
EN300-28659006-0.1g
2-ethyl-3-methyl-2H-indazol-5-amine
1780560-91-9
0.1g
$1081.0 2023-09-06
Enamine
EN300-28659006-5.0g
2-ethyl-3-methyl-2H-indazol-5-amine
1780560-91-9
5.0g
$3562.0 2023-07-06
Enamine
EN300-28659006-10.0g
2-ethyl-3-methyl-2H-indazol-5-amine
1780560-91-9
10.0g
$5283.0 2023-07-06
Enamine
EN300-28659006-1.0g
2-ethyl-3-methyl-2H-indazol-5-amine
1780560-91-9
1.0g
$1229.0 2023-07-06
Enamine
EN300-28659006-0.05g
2-ethyl-3-methyl-2H-indazol-5-amine
1780560-91-9
0.05g
$1032.0 2023-09-06
Enamine
EN300-28659006-0.25g
2-ethyl-3-methyl-2H-indazol-5-amine
1780560-91-9
0.25g
$1131.0 2023-09-06
Enamine
EN300-28659006-10g
2-ethyl-3-methyl-2H-indazol-5-amine
1780560-91-9
10g
$5283.0 2023-09-06

2-ethyl-3-methyl-2H-indazol-5-amine 関連文献

2-ethyl-3-methyl-2H-indazol-5-amineに関する追加情報

Comprehensive Overview of 2-ethyl-3-methyl-2H-indazol-5-amine (CAS No. 1780560-91-9): Properties, Applications, and Market Insights

2-ethyl-3-methyl-2H-indazol-5-amine (CAS No. 1780560-91-9) is a specialized organic compound belonging to the indazole class, which has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure, serves as a key intermediate in the synthesis of various bioactive molecules. The growing demand for novel indazole derivatives in drug discovery and material science underscores the importance of understanding its properties and applications.

Chemically, 2-ethyl-3-methyl-2H-indazol-5-amine features an indazole core substituted with ethyl and methyl groups at the 2- and 3-positions, respectively, and an amino group at the 5-position. This structural configuration imparts distinct electronic and steric properties, making it a versatile building block for heterocyclic chemistry. Researchers have explored its potential in designing kinase inhibitors, anticancer agents, and anti-inflammatory compounds, aligning with current trends in targeted therapy and precision medicine.

The synthesis of 2-ethyl-3-methyl-2H-indazol-5-amine typically involves multi-step organic reactions, including cyclization and functional group modifications. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to enhance yield and purity, addressing the industry's need for efficient and scalable production methods. These innovations are particularly relevant given the rising interest in green chemistry and sustainable manufacturing practices.

In the pharmaceutical sector, 2-ethyl-3-methyl-2H-indazol-5-amine has shown promise as a precursor for small-molecule therapeutics. Its indazole scaffold is frequently utilized in the development of compounds targeting protein kinases, which play critical roles in cell signaling pathways. Recent studies highlight its potential in treating autoimmune diseases and metabolic disorders, topics frequently searched in medical and biochemical forums. Additionally, its derivatives are being investigated for their neuroprotective effects, a hot topic in neurodegenerative disease research.

Beyond pharmaceuticals, 2-ethyl-3-methyl-2H-indazol-5-amine finds applications in agrochemicals and material science. Its structural motifs contribute to the design of crop protection agents, addressing global challenges such as food security and sustainable agriculture. In materials, its aromatic and heterocyclic nature makes it a candidate for organic semiconductors and photovoltaic materials, aligning with the surge in renewable energy research.

The market for indazole-based compounds like 2-ethyl-3-methyl-2H-indazol-5-amine is expanding, driven by increased R&D investments and the demand for innovative therapeutic solutions. Analysts project steady growth, particularly in regions with robust pharmaceutical and biotechnology sectors. Companies specializing in custom synthesis and contract research are actively listing this compound in their portfolios, catering to the needs of academic and industrial researchers.

Quality control and regulatory compliance are paramount when handling 2-ethyl-3-methyl-2H-indazol-5-amine. Reputable suppliers provide detailed analytical certificates (e.g., HPLC, NMR) to ensure purity and consistency, a critical factor for researchers seeking reliable materials. Storage recommendations typically include cool, dry conditions to maintain stability, a common query among laboratory professionals.

In summary, 2-ethyl-3-methyl-2H-indazol-5-amine (CAS No. 1780560-91-9) represents a valuable compound with broad applicability in life sciences and technology. Its role in advancing drug discovery, sustainable agriculture, and advanced materials underscores its relevance in contemporary scientific endeavors. As research progresses, this compound is poised to contribute further to innovations addressing pressing global health and environmental challenges.

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